(9H-Fluoren-9-yl)methyl 4-hydroxy-2-oxopiperidine-1-carboxylate
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Overview
Description
(9H-Fluoren-9-yl)methyl 4-hydroxy-2-oxopiperidine-1-carboxylate is a chemical compound with a complex structure that includes a fluorene moiety and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl 4-hydroxy-2-oxopiperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of fluorene derivatives with piperidine derivatives under specific conditions. For example, the synthesis might involve the use of trifluoromethanesulfonic acid (TfOH) as a catalyst in an intramolecular Friedel-Crafts alkylation reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and catalysts.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl 4-hydroxy-2-oxopiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl 4-hydroxy-2-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of probes for biological imaging and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl 4-hydroxy-2-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-yl)methyl 4-oxopiperidine-1-carboxylate: This compound is structurally similar but lacks the hydroxy group, which can significantly alter its reactivity and applications.
9-Fluorenylmethyl chloroformate: This compound is used in peptide synthesis and has different functional groups, leading to distinct applications.
Uniqueness
(9H-Fluoren-9-yl)methyl 4-hydroxy-2-oxopiperidine-1-carboxylate is unique due to its combination of a fluorene moiety and a piperidine ring with a hydroxy group
Properties
CAS No. |
1956335-21-9 |
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Molecular Formula |
C20H19NO4 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 4-hydroxy-2-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C20H19NO4/c22-13-9-10-21(19(23)11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,22H,9-12H2 |
InChI Key |
JLOSBRKKSFIPOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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